molecular formula C12H14BrNO B1524516 1-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1249026-72-9

1-[(3-Bromophenyl)methyl]piperidin-2-one

Cat. No. B1524516
CAS RN: 1249026-72-9
M. Wt: 268.15 g/mol
InChI Key: KKSWYSNCHULVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3-Bromophenyl)methyl]piperidin-2-one” is a chemical compound with the molecular formula C12H14BrNO. It has a molecular weight of 268.15 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[(3-Bromophenyl)methyl]piperidin-2-one” consists of a piperidin-2-one ring attached to a bromophenyl group via a methylene bridge . The InChI code for this compound is 1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Bromophenyl)methyl]piperidin-2-one” include a molecular weight of 268.15 and a molecular formula of C12H14BrNO . The compound is a solid at room temperature .

Scientific Research Applications

1. Pharmacological Studies and Drug Metabolism

1-[(3-Bromophenyl)methyl]piperidin-2-one is structurally related to various piperidine derivatives used in pharmacological studies. For instance, piperidine derivatives have been studied for their metabolic profiles in humans, as seen in the metabolism and disposition of drugs like L-735,524 and SB-649868, where complex metabolic pathways involving oxidation reactions and direct glucuronidation were identified (Balani et al., 1995); (Renzulli et al., 2011).

2. Exploration in Treatment of Diseases

The structure of 1-[(3-Bromophenyl)methyl]piperidin-2-one is reminiscent of compounds explored in the treatment of diseases such as Parkinson's disease, HIV, cancer, and schizophrenia. For instance, drugs structurally similar to piperidine derivatives have been studied in the context of Parkinson's disease, showcasing their potential in inducing parkinsonism which could be leveraged in research models (Langston et al., 1983); (Rowinsky et al., 1994).

3. Insect Repellency and Toxicological Studies

Some piperidine derivatives are known for their repellent properties against insects, as observed in studies evaluating the efficacy of substances like N,N-diethyl-3-methyl-benzamide (deet) and a piperidine, 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine (Debboun et al., 2000). Moreover, research into the toxicity and side effects of these compounds on human health has been a significant area of study, leading to insights into the metabolic fate and potential toxicological impacts of these substances.

4. Role in Metabolite Profiling

The structural similarity of 1-[(3-Bromophenyl)methyl]piperidin-2-one to other piperidine derivatives has been beneficial in metabolite profiling studies. For instance, the metabolites of certain compounds in human urine have been analyzed to understand the metabolic pathways and potential implications for drug design and pharmacokinetics (Christopher et al., 2010).

Future Directions

Piperidine derivatives, including “1-[(3-Bromophenyl)methyl]piperidin-2-one”, continue to be an area of interest in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSWYSNCHULVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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